1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride
Overview
Description
1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features a central imidazolium core substituted with bulky 2,6-dibenzhydryl-4-methylphenyl groups, which contribute to its steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an appropriate diimine precursor with a suitable halide source under controlled conditions.
Substitution with 2,6-Dibenzhydryl-4-Methylphenyl Groups: The bulky 2,6-dibenzhydryl-4-methylphenyl groups are introduced via a substitution reaction, often using a strong base to deprotonate the imidazolium core, followed by the addition of the aryl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the imidazolium core, followed by the addition of aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution can introduce various functional groups onto the aryl rings.
Scientific Research Applications
1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride has several scientific research applications:
Catalysis: The compound can act as a ligand in catalytic systems, particularly in transition metal catalysis for organic synthesis.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Pharmaceutical Research: The compound’s stability and reactivity are explored for potential therapeutic applications, including drug design and delivery systems.
Coordination Chemistry: It is used in the synthesis of coordination complexes with various metals, which can have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride involves its ability to form stable complexes with metals and other substrates. The bulky aryl groups provide steric protection, enhancing the stability of these complexes. The imidazolium core can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,6-dibenzhydryl-4-methylphenyl)iminoacenaphthene: This compound shares similar bulky aryl groups but has a different core structure.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar imidazolium core but with different aryl substituents.
1,3-Bis(2,6-dimethylphenyl)imidazolium chloride: Another imidazolium derivative with less bulky substituents.
Uniqueness
1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride is unique due to its combination of a sterically hindered imidazolium core and bulky aryl groups. This combination provides enhanced stability and reactivity, making it valuable in various applications, particularly in catalysis and material science.
Properties
IUPAC Name |
1,3-bis(2,6-dibenzhydryl-4-methylphenyl)imidazol-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H57N2.ClH/c1-50-45-60(64(52-27-11-3-12-28-52)53-29-13-4-14-30-53)68(61(46-50)65(54-31-15-5-16-32-54)55-33-17-6-18-34-55)70-43-44-71(49-70)69-62(66(56-35-19-7-20-36-56)57-37-21-8-22-38-57)47-51(2)48-63(69)67(58-39-23-9-24-40-58)59-41-25-10-26-42-59;/h3-49,64-67H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTNUZDTTFSHEZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=C4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)C)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H57ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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